N-HEPTYL-D15 ALCOHOL
Description
Definition and Chemical Identity of N-HEPTYL-D15 ALCOHOL in Research Context
In the sphere of chemical research, this compound is recognized as a stable isotope-labeled (SIL) compound. This designation highlights its role as an internal standard or tracer in complex experimental setups.
The compound is systematically known as 1,1,2,2,3,3,4,4,5,5,6,6,7,7,7-pentadecadeuterioheptan-1-ol. alfa-chemistry.com This formal name precisely indicates that all fifteen hydrogen atoms on the heptyl chain of the 1-Heptanol (B7768884) molecule have been substituted with deuterium (B1214612) atoms. alfa-chemistry.commedchemexpress.com It is commonly referred to as this compound or simply Heptanol-d15. de-code.co.in The "d15" suffix specifies the number of deuterium atoms incorporated into the molecule. This isotopic labeling is what distinguishes it from its non-deuterated counterpart, 1-Heptanol. medchemexpress.com
The distinct isotopic composition of this compound is represented by its molecular formula: C7HD15O. alfa-chemistry.comalfa-chemistry.com It is registered under the Chemical Abstracts Service (CAS) number 194793-95-8, which serves as a unique identifier for this specific deuterated compound, distinguishing it from the unlabeled 1-Heptanol (CAS No. 111-70-6). alfa-chemistry.comde-code.co.inalfa-chemistry.com
Table 1: Chemical Identity of this compound
| Property | Value |
| Systematic Name | 1,1,2,2,3,3,4,4,5,5,6,6,7,7,7-pentadecadeuterioheptan-1-ol alfa-chemistry.com |
| Common Names | This compound, Heptanol-d15 de-code.co.in |
| Molecular Formula | C7HD15O alfa-chemistry.comalfa-chemistry.com |
| Molecular Weight | ~131.29 g/mol alfa-chemistry.comalfa-chemistry.com |
| CAS Number | 194793-95-8 alfa-chemistry.comalfa-chemistry.comichemical.com |
| Unlabeled CAS No. | 111-70-6 de-code.co.in |
Fundamental Significance of Deuterium Labeling in Chemical and Biochemical Research
The substitution of hydrogen with deuterium is a cornerstone of modern analytical and mechanistic studies. Because deuterium is a stable, non-radioactive isotope, it can be safely used in a wide array of experiments, including those involving biological systems. researchgate.netcambridge.org
Stable isotope-labeled compounds like this compound are invaluable as tracers. clearsynth.comresearchgate.net In quantitative analysis, particularly mass spectrometry, they are used as internal standards, which improves the accuracy and reliability of measurements. thalesnano.com In mechanistic studies, researchers can follow the path of the deuterated molecule through complex chemical or biological reactions. thalesnano.comtandfonline.com This allows for the unequivocal determination of reaction pathways and the elucidation of metabolic fluxes, as the labeled products can be clearly distinguished from their unlabeled counterparts. tandfonline.com This technique has been pivotal in understanding everything from combustion processes to the metabolic fate of fatty acids. cambridge.orgtandfonline.com
The replacement of hydrogen with deuterium can significantly alter a molecule's pharmacokinetic properties. researchgate.netnih.gov The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond. informaticsjournals.co.inscispace.com This increased bond strength can make the C-D bond more resistant to cleavage, a phenomenon known as the Kinetic Isotope Effect (KIE). informaticsjournals.co.in
In drug metabolism, many processes, particularly those mediated by cytochrome P450 (CYP) enzymes, involve the breaking of C-H bonds. plos.orgcdnsciencepub.com By strategically placing deuterium at sites of metabolic activity, the rate of metabolism can be slowed down. informaticsjournals.co.inscispace.com This can lead to:
An increased biological half-life of a drug. informaticsjournals.co.in
Altered clearance rates. nih.gov
A potential redirection of metabolic pathways, which can sometimes reduce the formation of toxic metabolites. researchgate.netnih.gov
These modifications have gained significant attention in drug development, with the goal of creating more stable and effective pharmaceuticals. clearsynth.comnih.gov
Table 2: Research Applications of Deuterium Labeling
| Application Area | Description |
| Mechanistic Studies | Elucidating reaction pathways by tracking the labeled molecule. thalesnano.comtandfonline.com |
| Quantitative Analysis | Serving as a highly accurate internal standard in mass spectrometry. thalesnano.com |
| Pharmacokinetics | Studying the absorption, distribution, metabolism, and excretion (ADME) of compounds. thalesnano.comnih.gov |
| Metabolic Profiling | Investigating the breakdown and transformation of substances in biological systems. cambridge.orgclearsynth.com |
| Structural Biology | Aiding in protein structure determination through techniques like NMR spectroscopy. clearsynth.com |
Historical Context and Evolution of Deuterated Alcohols in Scientific Inquiry
The use of isotopes in research dates back to the early 20th century, but interest in deuterium labeling for biochemical experiments began to grow significantly around the 1930s, following Harold Urey's discovery of deuterium in 1932. arkat-usa.orgunam.mx Initially, radioactive isotopes like tritium (B154650) were common, but the advent of mass spectrometry in the 1960s made the use of stable isotopes like deuterium more widespread and practical. arkat-usa.org
Scientists began incorporating deuterium into drugs and other organic compounds in the 1960s. unam.mx The primary application for deuterated compounds, including alcohols, was as internal standards for analytical techniques like Nuclear Magnetic Resonance (NMR) and mass spectrometry, allowing for clearer elucidation of structures and mechanisms. assumption.edu In recent decades, the focus has expanded dramatically. Researchers now actively leverage the kinetic isotope effect to intentionally modify the metabolic stability of molecules. scispace.comassumption.edu This has led to the development of methods for the selective deuteration of alcohols and other functional groups, transforming deuterium from a passive tracer into an active tool for enhancing molecular properties. rsc.org
Properties
CAS No. |
194793-95-8 |
|---|---|
Molecular Formula |
C7H16O |
Molecular Weight |
131.296 |
IUPAC Name |
1,1,2,2,3,3,4,4,5,5,6,6,7,7,7-pentadecadeuterioheptan-1-ol |
InChI |
InChI=1S/C7H16O/c1-2-3-4-5-6-7-8/h8H,2-7H2,1H3/i1D3,2D2,3D2,4D2,5D2,6D2,7D2 |
InChI Key |
BBMCTIGTTCKYKF-PMELWRBQSA-N |
SMILES |
CCCCCCCO |
Synonyms |
N-HEPTYL-D15 ALCOHOL |
Origin of Product |
United States |
Synthetic Methodologies and Derivatization Strategies for N Heptyl D15 Alcohol
Specific Synthetic Routes for Deuterium (B1214612) Incorporation
The introduction of deuterium into the n-heptanol backbone can be achieved through modifications of established industrial synthesis methods or by employing specialized isotopic exchange and selective deuteration techniques.
Adaptation of Established 1-Heptanol (B7768884) Synthesis for Deuterated Analogues
Established industrial processes for the synthesis of 1-heptanol can be adapted to produce N-HEPTYL-D15 ALCOHOL by utilizing deuterated starting materials.
Oxo Process: The Oxo process, or hydroformylation, is a primary industrial method for producing aldehydes from olefins, which are then hydrogenated to alcohols. wikipedia.org In this process, an alkene reacts with synthesis gas (a mixture of carbon monoxide and hydrogen) in the presence of a catalyst. matthey.comevonik.com To synthesize a deuterated heptanol (B41253), hexene can be reacted with deuterated synthesis gas (a mixture of CO and D₂) to form a deuterated heptanal (B48729). Subsequent reduction of this aldehyde with deuterium gas (D₂) yields the fully deuterated n-heptyl alcohol. The choice of catalyst, typically based on cobalt or rhodium, can influence the linearity of the resulting alcohol.
Ethylene (B1197577) Oxide Based Methods: Another synthetic route involves the reaction of a Grignard reagent with ethylene oxide. uoanbar.edu.iq To produce this compound, a deuterated pentylmagnesium bromide (C5D11MgBr) can be reacted with ethylene oxide. This reaction opens the epoxide ring and, after acidic workup with D₂O, yields a deuterated 1-heptanol. pearson.com The Grignard reagent itself can be prepared from the corresponding deuterated pentyl bromide.
The Ziegler process, which involves the oligomerization of ethylene using triethylaluminium followed by oxidation and hydrolysis, is another potential route. wikipedia.org By using deuterated ethylene (C₂D₄) as the feedstock, a tri(heptyl-d15)aluminium intermediate can be formed. Subsequent oxidation and hydrolysis with D₂O would yield this compound.
Isotopic Exchange and Selective Deuteration Techniques
Direct deuteration of 1-heptanol can be achieved through hydrogen-deuterium exchange reactions, often facilitated by metal catalysts. These methods can offer high levels of deuterium incorporation. Catalytic systems using iridium, manganese, or iron complexes have been shown to effectively catalyze the exchange of hydrogen atoms for deuterium in alcohols, using D₂O as the deuterium source. scielo.org.mx Depending on the catalyst and reaction conditions, deuterium can be selectively introduced at specific positions or across the entire molecule. For instance, certain catalysts can promote deuteration at the α- and β-positions of the alcohol.
Advanced Derivatization for Enhanced Research Utility
Derivatization of this compound can significantly improve its analytical properties, aiding in its characterization, purification, and use in complex experimental setups. researchgate.net
Formation of Esters for Spectroscopic and Chromatographic Characterization
Esterification is a common derivatization technique for alcohols to enhance their volatility and improve their chromatographic behavior, particularly for gas chromatography (GC) analysis. researchgate.netnih.gov this compound can be converted to its corresponding ester by reaction with an acylating agent, such as an acid anhydride (B1165640) or acid chloride, often in the presence of a catalyst. nih.gov For example, reaction with trifluoroacetic anhydride would yield n-heptyl-d15 trifluoroacetate, a derivative suitable for GC analysis with sensitive detectors.
| Derivatizing Agent | Resulting Ester Derivative | Analytical Advantage |
| Acetic Anhydride | n-heptyl-d15 acetate | Improved volatility for GC |
| Trifluoroacetic Anhydride | n-heptyl-d15 trifluoroacetate | Enhanced detectability by Electron Capture Detector (ECD) in GC |
Preparation of Specific Derivatives (e.g., Urethanes) for Purification and Identification in Synthetic Schemes
The formation of urethane (B1682113) derivatives provides a robust method for the purification and identification of alcohols. This compound can be reacted with an isocyanate to form a stable, solid urethane derivative. nih.govacs.org This solid derivative can be easily isolated and purified by crystallization. Subsequently, the purified urethane can be hydrolyzed back to the pure this compound, effectively removing impurities that were not incorporated into the crystalline urethane structure. uantwerpen.beresearchgate.net This method is particularly useful for separating the alcohol from non-reactive contaminants.
| Isocyanate Reagent | Urethane Derivative | Purpose |
| Phenyl isocyanate | N-heptyl-d15 phenylurethane | Crystalline solid for purification by recrystallization |
| 1-Naphthyl isocyanate | N-heptyl-d15 1-naphthylurethane | Solid derivative with a sharp melting point for identification |
Chiral Derivatization for Enantioselective Analysis of Related Compounds
In the context of analyzing chiral compounds related to n-heptanol, such as 2-heptanol (B47269), chiral derivatization is a powerful technique. chromatographyonline.com By reacting a racemic mixture of a chiral alcohol with an enantiomerically pure chiral derivatizing agent (CDA), a pair of diastereomers is formed. nih.gov These diastereomers have different physical properties and can be separated using standard, non-chiral chromatographic techniques like gas chromatography. gcms.czsigmaaldrich.com For instance, racemic 2-heptanol can be derivatized with a chiral acylating agent, and the resulting diastereomeric esters can be resolved by GC, allowing for the quantification of each enantiomer. nih.govresearchgate.net
| Chiral Derivatizing Agent (CDA) | Diastereomeric Derivatives Formed from Racemic 2-Heptanol | Analytical Outcome |
| (S)-(-)-α-Methoxy-α-(trifluoromethyl)phenylacetyl chloride (Mosher's acid chloride) | (R)- and (S)-2-heptyl esters of Mosher's acid | Separation and quantification of 2-heptanol enantiomers |
| N-Trifluoroacetyl-L-prolyl chloride (TPC) | N-Trifluoroacetyl-L-prolinates of (R)- and (S)-2-heptanol | Enantioselective analysis by GC |
Advanced Analytical and Spectroscopic Characterization of N Heptyl D15 Alcohol
Chromatographic Techniques for High-Resolution Analysis
The precise characterization of isotopically labeled compounds such as N-HEPTYL-D15 ALCOHOL is fundamental to its application in various scientific fields. High-resolution chromatographic techniques are indispensable for confirming its identity, determining its isotopic purity, and quantifying its presence in diverse sample matrices. Both Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) offer powerful platforms for the comprehensive analysis of this deuterated alcohol.
Gas Chromatography (GC) Methodologies
Gas chromatography is a cornerstone technique for the analysis of volatile and semi-volatile compounds like this compound. Its high resolving power and compatibility with various sensitive detectors make it ideal for detailed molecular analysis.
Gas Chromatography coupled with Mass Spectrometry (GC-MS) is the definitive method for the analysis of deuterated compounds. researchgate.net It combines the exceptional separation capabilities of GC with the precise mass identification and fragmentation analysis provided by MS. nih.gov This combination is essential for verifying the successful incorporation of deuterium (B1214612) atoms and quantifying the isotopic enrichment of this compound.
In a typical GC-MS analysis, the sample is injected into the GC system, where it is vaporized and carried by an inert gas through a capillary column. The column's stationary phase separates compounds based on their volatility and chemical properties. For isotopologues (molecules that differ only in their isotopic composition), separation can be challenging but is achievable. nih.gov Deuterated compounds often elute slightly earlier than their non-deuterated counterparts on nonpolar stationary phases, a phenomenon known as an "inverse isotope effect". nih.gov
Once separated, the molecules enter the mass spectrometer, where they are ionized and fragmented. The mass analyzer then separates the ions based on their mass-to-charge ratio (m/z). For this compound, the molecular ion peak will be significantly shifted compared to its unlabeled analog, 1-Heptanol (B7768884), providing unambiguous confirmation of its identity. By analyzing the relative intensities of the mass peaks corresponding to the fully deuterated species and any partially deuterated or non-deuterated species, the isotopic purity can be accurately calculated. Isotope Ratio Mass Spectrometry (IRMS) can also be coupled with GC for high-precision measurements of isotope ratios like ¹⁵N/¹⁴N and ¹³C/¹²C in specific compounds. researchgate.netnih.govnih.gov
Table 1: Illustrative GC-MS Parameters for Isotopic Analysis
| Parameter | Typical Setting | Purpose |
|---|---|---|
| GC Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5MS) | Separates this compound from other volatile components and its protiated analog. jmb.or.kr |
| Carrier Gas | Helium, constant flow rate (e.g., 1 mL/min) | Transports the analyte through the column. |
| Inlet Temperature | 250 °C | Ensures rapid and complete vaporization of the sample. |
| Oven Program | Initial temp 60°C, ramp to 280°C at 10°C/min | Optimizes separation of analytes with different boiling points. |
| Ionization Mode | Electron Ionization (EI) at 70 eV | Standard ionization technique that produces repeatable fragmentation patterns for library matching. |
| MS Scan Mode | Selected Ion Monitoring (SIM) and Full Scan | Full scan for identification; SIM for enhanced sensitivity and precise quantification of specific isotopic masses. escholarship.org |
While GC-MS provides detailed mass information, the Flame Ionization Detector (FID) is a robust, highly sensitive, and widely used detector for the quantification of organic compounds, including alcohols. cloudfront.netmdpi.com Headspace GC-FID is a preferred method for alcohol analysis in various matrices due to its sensitivity, specificity, and ease of automation. russianlawjournal.orgnih.gov
The FID operates by pyrolyzing the compounds eluting from the GC column in a hydrogen-air flame. This process generates ions, creating a current that is proportional to the mass of carbon entering the detector. Because the detector's response is based on the number of carbon atoms, it provides excellent quantitative accuracy and linearity over a wide concentration range. bucksci.com
For this compound, GC-FID is an effective tool for determining its concentration in a sample, especially when its identity has already been confirmed by MS. The deuterium labeling does not significantly alter the response of the FID, allowing for straightforward quantification against a calibration curve prepared with a standard of known concentration. The ideal internal standard for such analysis is often a deuterated form of a similar drug or compound. russianlawjournal.org
Table 2: Research Findings on GC-FID for Alcohol Quantification
| Study Focus | Key Findings | Relevance to this compound |
|---|---|---|
| Validation of HS-GC-FID for Blood Alcohol | The method demonstrated excellent linearity, precision, and accuracy for quantifying ethanol (B145695) and other volatile alcohols in blood. mdpi.comnih.gov | Establishes the robustness of GC-FID for quantifying alcohols in complex biological matrices. |
| Analysis of Alcohols in Household Products | GC-FID was used to determine the concentration of ethanol, showcasing the technique's utility for quality control and formulation analysis. bucksci.com | Demonstrates the applicability of the technique for routine quantitative analysis in non-biological samples. |
| Analysis of Volatiles in Alcoholic Beverages | The technique effectively separates and quantifies a wide range of alcohols and flavor compounds, highlighting its resolving power. cloudfront.net | Shows the capability of GC-FID to handle complex mixtures of volatile organic compounds, including various alcohols. |
High-Performance Liquid Chromatography (HPLC) for Separation and Purity
HPLC is a powerful separation technique that uses a liquid mobile phase to transport the sample through a column packed with a solid stationary phase. It is particularly useful for compounds that are non-volatile or thermally unstable, and it offers a complementary approach to GC for the analysis of this compound, especially after derivatization or when analyzing complex mixtures. nih.govnih.gov
The coupling of HPLC with tandem mass spectrometry (HPLC-MS/MS) provides an analytical platform with exceptional sensitivity and selectivity, making it ideal for detecting and quantifying trace amounts of compounds in highly complex matrices like biological fluids or environmental samples. nih.govmdpi.com For analytes like this compound, derivatization may be required to enhance ionization efficiency for MS detection. nih.gov The use of a deuterated internal standard is highly recommended in LC-MS/MS analysis to compensate for matrix effects and variations in ionization efficiency. oup.com
In an HPLC-MS/MS system, the HPLC first separates the components of the mixture. The eluent from the column is then directed to the mass spectrometer's ion source (e.g., Electrospray Ionization, ESI), which generates ions from the analyte molecules. epa.gov The first mass analyzer (Q1) selects the precursor ion (e.g., the molecular ion of derivatized this compound). This ion is then fragmented in a collision cell (Q2), and the resulting product ions are analyzed by the second mass analyzer (Q3). This process, known as Multiple Reaction Monitoring (MRM), is highly specific and significantly reduces background noise, enabling precise quantification at very low levels. nih.gov
This technique is invaluable in pharmacokinetic studies where this compound might be used as a tracer to study the metabolism of 1-Heptanol. The mass difference between the deuterated parent compound and its non-deuterated metabolites allows for clear differentiation and tracking within a biological system. acs.org
Table 3: HPLC-MS/MS Methodological Considerations
| Parameter | Typical Approach | Rationale |
|---|---|---|
| Chromatographic Mode | Reversed-Phase (e.g., C18 column) | Well-suited for separating moderately nonpolar compounds like long-chain alcohols. epa.gov |
| Mobile Phase | Gradient of water and acetonitrile/methanol with a modifier (e.g., formic acid or ammonium (B1175870) acetate) | Provides efficient elution and promotes good ionization for MS detection. epa.gov |
| Ionization Source | Electrospray Ionization (ESI) | A soft ionization technique suitable for a wide range of molecules, often requiring derivatization for alcohols to improve sensitivity. nih.gov |
| MS Detection Mode | Multiple Reaction Monitoring (MRM) | Offers superior selectivity and sensitivity for quantification in complex samples by monitoring specific precursor-to-product ion transitions. nih.gov |
While this compound itself is not chiral, the analytical principles for separating chiral alcohols are highly relevant, as many related long-chain alcohols exist as enantiomers. Chiral chromatography is a specialized form of HPLC used to separate enantiomers (non-superimposable mirror-image molecules). wvu.edu This separation is achieved by using a Chiral Stationary Phase (CSP). sepscience.com
CSPs are designed with a chiral selector, a single enantiomer of a chiral compound that is immobilized on the stationary phase support (e.g., silica). nih.gov Enantiomers in a racemic mixture interact differently with the chiral selector, leading to the formation of transient diastereomeric complexes with different binding energies. This difference in interaction strength causes one enantiomer to be retained on the column longer than the other, resulting in their separation. youtube.com
Polysaccharide-based CSPs (e.g., derived from cellulose (B213188) or amylose) are among the most widely used and versatile for separating a broad range of chiral compounds, including alcohols. researchgate.netnih.gov The separation mechanism on these phases often involves hydrogen bonding, dipole-dipole interactions, and inclusion into chiral cavities within the polysaccharide structure. The choice of mobile phase (e.g., normal-phase with hexane/alcohol or polar organic mode with neat alcohols) is critical and can dramatically affect the retention and selectivity of the separation. youtube.comnih.gov Although direct separation of aliphatic alcohols can be challenging, derivatization can enhance interactions with the CSP and improve resolution. nih.gov
Table 4: Common Chiral Stationary Phases for Alcohol Separation
| CSP Type | Chiral Selector Example | Typical Application |
|---|---|---|
| Polysaccharide-based | Cellulose or Amylose derivatives (e.g., Chiralcel® OD, Chiralpak® AD) | Broad applicability for a wide range of racemates, including many alcohols and their derivatives. nih.gov |
| Pirkle-type (Brush-type) | (R)-N-(3,5-Dinitrobenzoyl)phenylglycine | Operates based on π-π interactions, hydrogen bonding, and steric hindrance. youtube.com |
| Cyclodextrin-based | β-Cyclodextrin derivatives | Separates enantiomers based on their differential inclusion into the chiral cyclodextrin (B1172386) cavity. nih.gov |
| Protein-based | Bovine Serum Albumin (BSA) | Mimics biological interactions to separate chiral drugs and other bioactive compounds. sepscience.com |
Spectroscopic Approaches for Structural Elucidation
The substitution of hydrogen with deuterium atoms in n-heptyl alcohol results in a molecule with a different nuclear spin and vibrational properties. These differences are the basis for the spectroscopic techniques used for its characterization.
Deuterium (²H or D) possesses a nuclear spin of I=1, which makes it NMR active. However, its magnetic properties differ significantly from those of protons (¹H), leading to distinct characteristics in the NMR experiment. Deuterium NMR (D-NMR) has a similar chemical shift range to proton NMR but generally exhibits lower resolution. wikipedia.orgmagritek.com This technique is particularly valuable for confirming the extent and position of deuteration in a molecule. wikipedia.org For highly deuterated compounds like this compound, D-NMR is a powerful tool for structural verification and isotopic purity assessment. sigmaaldrich.com
In the D-NMR spectrum of this compound, one would expect to observe signals corresponding to the different deuterated carbon positions along the alkyl chain. Due to the similar electronic environment, the chemical shifts in D-NMR are expected to be very close to the proton chemical shifts of the non-deuterated n-heptanol. The signals for deuterated alkanes typically appear as broad resonances in the region of 0.8 to 1.6 ppm. rsc.org The terminal methyl group (C7) would be expected at the highest field (lowest ppm), while the methylene (B1212753) group adjacent to the oxygen (C1) would be the most deshielded and appear at the lowest field (highest ppm).
Table 1: Predicted ²H NMR Chemical Shifts for this compound
| Position | Predicted Chemical Shift (ppm) |
| D at C1 (-CD₂-OH) | ~3.6 |
| D at C2 (-CD₂-) | ~1.5 |
| D at C3 (-CD₂-) | ~1.3 |
| D at C4 (-CD₂-) | ~1.3 |
| D at C5 (-CD₂-) | ~1.3 |
| D at C6 (-CD₂-) | ~1.3 |
| D at C7 (-CD₃) | ~0.9 |
Note: These are predicted values based on the known ¹H NMR spectrum of n-heptanol and typical shifts for deuterated alkanes. The signals are expected to be broad.
Vibrational spectroscopy, including infrared (IR) and Raman spectroscopy, is highly sensitive to the mass of the atoms involved in a chemical bond. The replacement of hydrogen with the heavier deuterium isotope leads to a predictable decrease in the vibrational frequency of the C-D bonds compared to the C-H bonds. youtube.com This isotopic shift is a key feature in the vibrational spectra of deuterated compounds.
The C-H stretching vibrations in n-heptanol are typically observed in the 2850-3000 cm⁻¹ region of the IR and Raman spectra. In this compound, these will be replaced by C-D stretching vibrations, which are expected to appear in the 2100-2200 cm⁻¹ region. acs.org Similarly, the C-H bending and rocking modes, which appear in the fingerprint region (below 1500 cm⁻¹), will also shift to lower wavenumbers upon deuteration. The O-H stretching vibration, typically a broad band around 3300 cm⁻¹, will remain, though its characteristics may be subtly influenced by the deuterated alkyl chain.
Raman spectroscopy is also a valuable tool for analyzing deuterated compounds and provides complementary information to IR spectroscopy. The C-D stretching vibrations are also observable in the Raman spectrum in the same 2100-2200 cm⁻¹ region.
Table 2: Predicted Vibrational Frequencies for this compound
| Vibrational Mode | Predicted Frequency Range (cm⁻¹) |
| O-H Stretch | 3200-3400 |
| C-D Stretch (asymmetric and symmetric) | 2100-2200 |
| C-D Bending (scissoring) | ~1050-1100 |
| C-D Wagging and Twisting | ~900-1000 |
| C-O Stretch | ~1050 |
| C-C Stretch | 800-1200 |
Note: These are predicted values based on the known vibrational modes of n-heptanol and the expected isotopic shift upon deuteration.
Chemometric Approaches for Data Interpretation in Deuterated Alcohol Studies
The large and complex datasets generated by modern spectroscopic techniques often necessitate the use of chemometric methods for effective data analysis and interpretation. Chemometrics employs multivariate statistical methods to extract meaningful information from chemical data.
In the context of this compound, chemometric approaches can be applied to both NMR and vibrational spectroscopy data. For instance, Principal Component Analysis (PCA) can be used to analyze a series of D-NMR spectra to identify patterns and variations related to the degree and uniformity of deuteration. This can be particularly useful in quality control settings to ensure batch-to-batch consistency of the deuterated product.
For vibrational spectra, multivariate analysis techniques can be used to resolve overlapping peaks and to quantify the isotopic purity. rsc.orgresearchgate.net Methods such as Partial Least Squares (PLS) regression can be used to build calibration models that correlate spectral data with the concentration of the deuterated species, allowing for rapid and non-destructive quantitative analysis. By applying these advanced data analysis techniques, a more comprehensive and quantitative understanding of the spectroscopic characteristics of this compound can be achieved.
Mechanistic and Metabolic Pathway Elucidation Using N Heptyl D15 Alcohol As a Tracer
Investigation of Primary Alcohol Metabolism Pathways
The primary route for the metabolism of primary alcohols, including heptyl alcohol, is a two-step oxidation process that occurs predominantly in the liver. basicmedicalkey.com This pathway involves two key enzymes: Alcohol Dehydrogenase (ADH) and Aldehyde Dehydrogenase (ALDH). nih.gov N-heptyl-d15 alcohol is an invaluable tool for studying the kinetics and contributions of these enzymes.
The initial step in the metabolism of primary alcohols is their oxidation to an aldehyde, a reaction catalyzed by the cytosolic enzyme Alcohol Dehydrogenase (ADH). basicmedicalkey.comnih.gov In this reaction, ADH utilizes nicotinamide (B372718) adenine (B156593) dinucleotide (NAD+) as a cofactor to convert the alcohol to its corresponding aldehyde. wikipedia.org For this compound, this product is deuterated heptanal (B48729).
C₇H₁₅D₁₅OH + NAD⁺ ---(ADH)--> C₆H₁₃D₁₃CHO + NADH + H⁺
Tracer studies using deuterated alcohols have revealed significant primary kinetic isotope effects (KIEs) for the ADH-mediated reaction. nih.govacs.org The cleavage of the C-D bond on the carbon atom bearing the hydroxyl group is the rate-determining step, and this bond is stronger than a corresponding C-H bond. acs.org Consequently, the oxidation of the deuterated alcohol proceeds more slowly than its non-deuterated counterpart. Research on deuterated ethanol (B145695) has shown that this can slow the reaction by a factor of 4.5 or more. acs.org This deliberate slowing of the first metabolic step allows researchers to study the kinetics of ADH and the subsequent accumulation and processing of the aldehyde intermediate. nih.gov
The aldehyde produced by ADH is a toxic and reactive molecule that is quickly metabolized in the second step of the pathway. acs.org This reaction is catalyzed by Aldehyde Dehydrogenase (ALDH), a family of enzymes found primarily in the mitochondria, which oxidizes the aldehyde to a non-toxic carboxylic acid. wikipedia.orgijbs.com In the case of this compound, the deuterated heptanal is converted to deuterated heptanoate (B1214049) (the ionized form of heptanoic acid).
C₆H₁₃D₁₃CHO + NAD⁺ + H₂O ---(ALDH)--> C₆H₁₃D₁₃COOH + NADH + H⁺
The kinetic isotope effect (KIE) is the change in the rate of a chemical reaction when one of the atoms in the reactants is replaced by one of its isotopes. nih.gov In the context of this compound metabolism, the KIE is most pronounced in the ADH-catalyzed step due to the cleavage of a C-D bond. nih.gov The interpretation of KIEs provides detailed information about the transition state of an enzyme-catalyzed reaction. nih.govrsc.org
The differential KIE on the two main enzymes of alcohol metabolism has significant implications. By slowing the rate of the first reaction (ADH) without affecting the second (ALDH), the transient concentration of the intermediate aldehyde can be effectively reduced. acs.org This principle is fundamental to understanding the dynamics of the metabolic pathway and the potential for accumulation of toxic intermediates.
Table 1: Summary of Kinetic Isotope Effects in Primary Alcohol Metabolism
| Enzyme | Reaction | Substrate | Effect of Deuteration | Kinetic Isotope Effect (KIE) |
| Alcohol Dehydrogenase (ADH) | Alcohol → Aldehyde | This compound | Slower reaction rate | Significant (kH/kD > 1) |
| Aldehyde Dehydrogenase (ALDH) | Aldehyde → Carboxylic Acid | Deuterated heptanal | No change in reaction rate | Negligible (kH/kD ≈ 1) |
Analysis of Microsomal Ethanol Oxidizing System (MEOS) and Cytochrome P450 (CYP2E1) Involvement
While the ADH pathway is the primary route for alcohol metabolism at lower concentrations, an alternative pathway known as the Microsomal Ethanol Oxidizing System (MEOS) becomes significant at higher alcohol concentrations or during chronic consumption. basicmedicalkey.comlumenlearning.com This system is located in the endoplasmic reticulum of liver cells and its primary enzyme is Cytochrome P450 2E1 (CYP2E1). nih.govmdpi.com
The MEOS pathway also oxidizes alcohols to their corresponding aldehydes but uses NADPH as a cofactor and consumes oxygen. basicmedicalkey.commdpi.com
C₇H₁₅D₁₅OH + NADPH + H⁺ + O₂ ---(CYP2E1)--> C₆H₁₃D₁₃CHO + NADP⁺ + 2H₂O
Chronic alcohol consumption induces the activity of CYP2E1, leading to increased metabolic clearance. frontiersin.orgscientificarchives.com Using this compound as a tracer enables researchers to quantify the contribution of the MEOS pathway relative to the ADH pathway under various conditions. By analyzing the rates of deuterated heptanal formation in the presence and absence of specific inhibitors for ADH (e.g., pyrazole) and CYP2E1 (e.g., diallyl sulfide), the flux through each pathway can be determined. nih.govnih.gov These studies have shown that while CYP2E1 is less efficient than ADH at low alcohol concentrations, its role can expand to account for a substantial portion of metabolism when the ADH pathway is saturated. nih.govmdpi.com
Exploration of Minor and Non-Oxidative Metabolic Pathways
In addition to the major oxidative pathways (ADH and MEOS), alcohols can be metabolized through several minor and non-oxidative routes. mdpi.com These become particularly relevant when the primary pathways are saturated. Two such pathways are:
Conjugation: A small fraction of an alcohol can be directly conjugated with glucuronic acid to form a glucuronide, or with sulfate (B86663) to form a sulfate ester. wikipedia.org These conjugation reactions increase the water solubility of the compound, facilitating its excretion. Using this compound as a tracer allows for the detection and quantification of deuterated heptyl glucuronide and heptyl sulfate, confirming the activity of this pathway for longer-chain alcohols.
Fatty Acid Ester Synthesis: Non-oxidative metabolism can occur through the action of fatty acid ethyl ester (FAEE) synthases, which catalyze the esterification of the alcohol with a fatty acid. mdpi.com This leads to the formation of fatty acid heptyl esters. Tracing with this compound allows for the unambiguous identification of these esterification products in tissues, distinguishing them from endogenous lipids.
Tracing Deuterated Carbon Atoms in Intermediary Metabolism
The ultimate fate of the heptyl chain from this compound, following its oxidation to deuterated heptanoate, is its entry into central intermediary metabolism. Heptanoate is activated to heptanoyl-CoA, which can then be further broken down via β-oxidation into acetyl-CoA and propionyl-CoA. wikipedia.org
The use of a fully deuterated tracer like this compound is exceptionally valuable here. The deuterium (B1214612) atoms remain on the carbon backbone as it is processed. This allows researchers to trace the fate of the acetyl-CoA and propionyl-CoA molecules. otsuka.co.jp These smaller molecules can enter various fundamental metabolic cycles:
Citric Acid Cycle (TCA Cycle): Acetyl-CoA enters the TCA cycle to be oxidized for energy production. wikipedia.org The presence of deuterated intermediates in the TCA cycle provides a direct measure of the contribution of the alcohol to the cell's energy economy.
Fatty Acid Synthesis: In states of energy surplus, acetyl-CoA is a primary building block for the synthesis of new fatty acids. lecturio.com Deuterium from this compound can be incorporated into newly synthesized lipids, a process that can be tracked and quantified.
Pentose Phosphate Pathway (PPP): Intermediates from glycolysis, which connects to the TCA cycle, can enter the PPP. nih.govresearchgate.net This pathway generates NADPH for reductive biosynthesis and ribose-5-phosphate (B1218738) for nucleotide synthesis. ulisboa.pt Tracing the flow of deuterated carbons can help elucidate the complex interplay between these interconnected pathways.
By following the stable isotope label, researchers can map the distribution and utilization of the carbon skeleton of the original alcohol throughout the entire metabolic network of the cell.
Elucidation of Carbon Flow into Amino Acid Biosynthesis
The use of stable isotope tracers is a powerful technique for investigating the pathways and dynamics of biochemical reactions within biological systems. mdpi.com When this compound is introduced into a biological system, it is metabolized by enzymes such as alcohol dehydrogenase. researchgate.net The primary oxidation product is heptanal, which is further oxidized to heptanoic acid. This fatty acid can then be broken down through processes like β-oxidation into smaller molecules, primarily acetyl-CoA.
These deuterated acetyl-CoA units can enter the central carbon metabolism, notably the Krebs cycle (citric acid cycle). Intermediates from the Krebs cycle, such as α-ketoglutarate and oxaloacetate, serve as the carbon backbones for the synthesis of several amino acids (e.g., glutamate, aspartate). By tracking the incorporation of deuterium from this compound into the skeletons of newly synthesized amino acids, researchers can quantify the contribution of exogenous alcohol metabolism to the amino acid pool. rsc.orguni-due.de This methodology, often involving techniques like gas or liquid chromatography paired with mass spectrometry, allows for the precise measurement of labeled atoms in metabolic end-products. mdpi.comnih.gov Such studies are crucial for understanding how cells utilize different carbon sources to build essential molecules. google.comnih.gov
Investigation of Nucleotide Synthesis Pathways (e.g., NAD+/NADH, NADP+/NADPH)
The metabolism of alcohols is intrinsically linked to the status of nucleotide cofactors, particularly the nicotinamide adenine dinucleotide couple, NAD+ and NADH. The oxidation of this compound to heptanal, and subsequently to heptanoic acid, involves two key oxidation steps, each requiring the reduction of NAD+ to NADH. researchgate.net
N-Heptyl-d15-OH + NAD+ ⇌ Heptanal-d14 + NADH + D+ Heptanal-d14 + NAD+ + H2O → Heptanoic acid-d14 + NADH + H+
Using a deuterated substrate like this compound allows for the direct tracing of the hydrogen (or in this case, deuterium) atoms transferred during these redox reactions. wikipedia.org This helps in distinguishing the NADH produced specifically from heptanol (B41253) metabolism from NADH generated by other metabolic pathways, such as glycolysis or the Krebs cycle. mdpi.com
Furthermore, the deuterium from this compound can be incorporated into the ribose component of nucleotides during their de novo synthesis. researchgate.netnih.gov Tracing the deuterium label into the purine (B94841) and pyrimidine (B1678525) rings of nucleotides like ATP and UTP can reveal the flux of carbon from the alcohol into these critical biosynthetic pathways. plos.org This provides quantitative data on how cellular building blocks are allocated and how metabolic pathways are interconnected, particularly under different physiological or pathological conditions. researchgate.net
Studies on Higher Alcohol Formation Pathways (e.g., Ehrlich Pathway) in Biological Systems
Higher alcohols, also known as fusel alcohols, are important metabolic byproducts in microorganisms like yeast, contributing significantly to the flavor and aroma of fermented beverages. nih.gov They are primarily produced through the Ehrlich pathway, which is a catabolic route for amino acids. nih.govresearchgate.net This pathway involves three main steps: transamination of an amino acid to its corresponding α-keto acid, decarboxylation to an aldehyde, and finally, reduction of the aldehyde to a higher alcohol. nih.govresearchgate.net
Isotopic tracers are invaluable for studying the complexities of this pathway. nih.govberkeley.eduosti.gov While this compound is itself a higher alcohol, it can be used as a tracer to investigate the dynamics of higher alcohol synthesis and interconversion. For instance, introducing labeled heptanol can help determine its effects on the synthesis of other fusel alcohols derived from amino acids. Isotopic tracer studies using other alcohols have been instrumental in probing the chain growth pathways that lead to higher alcohol synthesis. osti.govberkeley.edusemanticscholar.org By analyzing the isotopic distribution in the resulting products, researchers can confirm the metabolic sequences and identify the precursor-product relationships within the Ehrlich pathway and related anabolic routes. nih.govnih.gov
Table 1: Amino Acid Precursors and Corresponding Higher Alcohols via the Ehrlich Pathway This table illustrates the relationship between common amino acids and the fusel alcohols produced from them through the Ehrlich pathway, a process that can be elucidated using isotopic tracers.
| Amino Acid | Corresponding α-Keto Acid | Higher Alcohol (Fusel Alcohol) |
|---|---|---|
| Leucine | α-Ketoisocaproate | Isoamyl alcohol (3-methyl-1-butanol) |
| Isoleucine | α-Keto-β-methylvalerate | Active amyl alcohol (2-methyl-1-butanol) |
| Valine | α-Ketoisovalerate | Isobutyl alcohol (2-methyl-1-propanol) |
| Phenylalanine | Phenylpyruvic acid | 2-Phenylethanol |
| Tryptophan | Indole-3-pyruvic acid | Tryptophol |
| Methionine | α-Keto-γ-(methylthio)butyrate | Methionol |
| Tyrosine | p-Hydroxyphenylpyruvic acid | Tyrosol |
Source: Data derived from Hazelwood et al. (2008) and other studies on the Ehrlich pathway. nih.govresearchgate.net
Impact of Deuterated Alcohol Metabolism on Cellular Redox State (NADH/NAD+ Ratio)
The ratio of NAD+ to NADH is a critical indicator of the cell's redox state and plays a central role in regulating cellular metabolism. wikipedia.orgnih.gov The metabolism of alcohols via alcohol dehydrogenase (ADH) and aldehyde dehydrogenase (ALDH) consumes NAD+ and produces NADH, thereby lowering the NAD+/NADH ratio. researchgate.netnih.gov This shift in the redox balance has profound consequences, affecting the flux through numerous metabolic pathways that depend on NAD+ availability, such as glycolysis, gluconeogenesis, and the citric acid cycle. nih.gov
Table 2: General Metabolic Consequences of an Increased NADH/NAD+ Ratio from Alcohol Metabolism This table summarizes key metabolic shifts that occur as a result of the altered cellular redox state caused by alcohol oxidation. Deuterated tracers help in quantifying the specific contribution of the alcohol to these changes.
| Metabolic Pathway | Effect of Increased NADH/NAD+ Ratio | Consequence |
|---|---|---|
| Gluconeogenesis | Inhibited | Decreased glucose synthesis from non-carbohydrate precursors. |
| Krebs Cycle (TCA Cycle) | Inhibited | Decreased activity of NAD+-dependent dehydrogenases, slowing the cycle. |
| Fatty Acid Oxidation (β-Oxidation) | Inhibited | Decreased breakdown of fatty acids for energy. |
| Fatty Acid Synthesis (Lipogenesis) | Stimulated | Increased synthesis of triacylglycerols, can lead to fatty liver. |
| Lactate (B86563) Production | Increased | Pyruvate is shunted towards lactate to regenerate NAD+. |
| Ketogenesis | Stimulated | Acetyl-CoA is diverted from the Krebs cycle to produce ketone bodies. |
Source: Information compiled from studies on alcohol metabolism and its effect on hepatic redox state. nih.gov
Biochemical and Biological Research Applications of N Heptyl D15 Alcohol
Research on Neurobiological Mechanisms of Alcohol Action
Deuterated compounds like N-HEPTYL-D15 ALCOHOL are instrumental in dissecting the intricate mechanisms by which alcohol affects the brain. Their stable isotopic labeling allows for precise tracking and quantification within biological systems, providing insights into neurotransmitter pathways and the brain's adaptive responses to alcohol.
Investigation of Dopaminergic Pathways and Reward Systems Using Deuterated Tracers
The mesolimbic dopamine (B1211576) system, a key component of the brain's reward circuitry, is significantly influenced by alcohol consumption nih.govcmaj.ca. Studies utilizing deuterated tracers aim to elucidate how alcohol modulates dopamine release and signaling within this system. While specific research directly citing this compound in this context was not found, deuterated alcohols, in general, are employed as tracers to quantify metabolic pathways and distribution within the brain, which indirectly informs our understanding of how substances like alcohol interact with these dopaminergic pathways medchemexpress.com. The precise tracking capabilities offered by deuterated compounds are crucial for mapping the distribution and metabolism of substances that affect dopamine release in areas like the nucleus accumbens and ventral tegmental area nih.govcmaj.ca.
Studies on Neuroadaptations Induced by Deuterated Alcohol Exposure
Chronic alcohol exposure leads to significant neuroadaptations, altering neural circuits that control motivational processes, reward, and stress responses nih.gov. Deuterated compounds can be used to track the metabolic fate and distribution of alcohol or its analogues, providing a means to study how these neuroadaptations occur at a molecular level. Research on neuroadaptation in model organisms, such as Drosophila melanogaster, has shown that persistent exposure to alcohol can lead to reversed cognitive effects, suggesting underlying adaptive mechanisms frontiersin.org. While this compound is not explicitly mentioned in this specific study, the principle of using deuterated compounds to trace metabolic pathways and understand the cellular and genetic components of adaptation remains relevant. The ability to monitor the presence and transformation of deuterated molecules in brain tissue offers a direct method to study the biochemical changes associated with chronic exposure and the development of tolerance or withdrawal states nih.govnih.govuspharmacist.com.
Genetics and Polymorphisms in Alcohol Metabolism
The metabolism of alcohol is a complex process primarily governed by enzymes like alcohol dehydrogenase (ADH) and aldehyde dehydrogenase (ALDH) nih.govresearchgate.netnih.gov. Genetic variations in these enzymes can significantly influence an individual's susceptibility to alcohol dependence and their metabolic rate nih.govresearchgate.netnih.gov. Deuterated compounds are valuable tools in pharmacogenetics and metabolic studies, allowing researchers to trace the metabolic pathways of alcohol and its analogues and to investigate how genetic polymorphisms affect these processes.
Correlation of Genetic Variations (e.g., ADH, ALDH) with Deuterated Alcohol Metabolism
Studies on alcohol metabolism highlight the importance of ADH and ALDH gene variants in determining alcohol consumption levels and alcoholism risk nih.govresearchgate.netnih.gov. While direct studies correlating this compound metabolism with specific ADH or ALDH polymorphisms were not identified, the principles of stable isotope tracing are fundamental to such research. Deuterated compounds are used to track the metabolic fate of substances, enabling researchers to quantify enzyme activity and identify metabolic differences influenced by genetic variations medchemexpress.com. For instance, understanding how deuterated alcohols are processed by ADH and ALDH enzymes could reveal how specific genetic variants impact the clearance and distribution of alcohol-related compounds in the body. Research has established associations between various ADH gene polymorphisms and alcohol dependence in specific populations drugsandalcohol.ie. The use of deuterated tracers would allow for a more precise examination of how these genetic variations influence the metabolic pathways of specific alcohol analogues.
Cellular and Molecular Responses to Alcohol Analogues
Alcohol exerts its effects through various cellular and molecular mechanisms, including interactions with signal transduction pathways nih.gov. This compound, as an alcohol analogue, can be used to probe these cellular responses.
Influence on Cellular Signal Transduction Processes
Ethanol (B145695) has been shown to interact with membrane-associated signal transduction mechanisms, notably activating phospholipase C and triggering downstream signaling cascades nih.gov. These pathways involve the formation of inositol-1,4,5-trisphosphate, release of intracellular calcium, and activation of protein kinase C. Deuterated compounds can be employed to trace the uptake, distribution, and metabolic transformation of alcohol analogues within cells, providing insights into their impact on these signal transduction pathways. By monitoring the presence and concentration of this compound and its metabolites, researchers can elucidate how such compounds influence intracellular signaling cascades, receptor-ligand interactions, and gene expression, contributing to a deeper understanding of alcohol's molecular effects nih.govnih.gov.
Microorganismal Metabolism and Biochemical Pathways
Deuterated compounds like this compound are instrumental in dissecting the intricate metabolic capabilities of microorganisms. By introducing a labeled substrate, researchers can trace its transformation, identify intermediate metabolites, and map out catabolic or anabolic pathways.
Elucidation of Alcohol Catabolism in Yeast and Bacterial Systems
Table 1: Isotope Tracing in Microbial Alcohol Catabolism
| Microorganism Type | Deuterated Substrate Example | Detection Method | Key Application | Typical Outcome |
| Yeast | Deuterated higher alcohols | GC-MS, LC-MS | Pathway elucidation, intermediate identification | Tracing carbon flow, identifying metabolic intermediates researchgate.netmdpi.com |
| Bacteria | Deuterated alkanols/alcohols | GC-MS, LC-MS | Understanding catabolic pathways, enzyme activity | Elucidating breakdown routes, quantifying flux frontiersin.orgrsc.orgoup.com |
Studies on Quorum Sensing Molecules and Morphogenesis with Deuterated Analogues
Quorum sensing (QS) is a crucial cell-to-cell communication mechanism in bacteria, mediated by signaling molecules known as autoinducers. These molecules, such as N-acyl homoserine lactones (AHLs) and quinolones, regulate group behaviors like biofilm formation, virulence, and morphogenesis science.govdokumen.pubnih.govresearchgate.netnih.gov. Deuterated analogues of signaling molecules or their precursors can be used to trace the synthesis, transport, and metabolic fate of these QS components. By incorporating a deuterium (B1214612) label, researchers can track how these molecules are produced or metabolized, and how their pathways interact with other cellular processes, including those governing morphogenesis—the development of cellular form and structure nih.gov. While direct studies specifically employing deuterated N-heptyl alcohol in quorum sensing or morphogenesis might be niche, the principle involves using deuterated analogues of relevant fatty alcohols or related compounds to elucidate the metabolic flux leading to QS signals or influencing developmental pathways science.govnih.gov.
Table 2: Deuterated Analogues in Quorum Sensing and Morphogenesis Studies
| Deuterated Analogue Type | Target Process/Molecule | Microbial System | Detection Method | Key Insight |
| Deuterated fatty alcohols | Quorum Sensing signals (e.g., AHLs) | Various bacteria | LC-MS, GC-MS | Tracing synthesis/metabolism of QS molecules, identifying precursors science.govdokumen.pubresearchgate.netnih.gov |
| Deuterated precursors | Biofilm formation, Morphogenesis | e.g., Vibrio cholerae | LC-MS, GC-MS | Understanding regulatory networks, linking QS to developmental pathways nih.gov |
Metabolic Perturbations and Their Biochemical Basis (e.g., effects on lipid metabolism)
Alcohol consumption is known to significantly perturb cellular metabolism, with lipid metabolism being a particularly sensitive target. This compound, as a labeled analogue, provides a powerful means to investigate these perturbations at a molecular level. Studies have shown that alcohol can influence lipid synthesis, elongation, and transport, potentially leading to lipid accumulation in tissues like the liver nih.govmdpi.complos.org.
The use of deuterated N-heptyl alcohol allows researchers to quantify the extent to which this compound is incorporated into cellular lipid pools, such as fatty acids, triglycerides, and phospholipids (B1166683) frontiersin.orgmdpi.comrsc.orgresearchgate.net. By tracking the deuterium label, scientists can precisely measure metabolic fluxes, identify altered enzymatic activities, and understand the biochemical basis of alcohol-induced metabolic dysregulation. For instance, research using deuterated fatty acids or alcohols has helped elucidate how alcohol consumption can enhance fatty acid elongation and affect de novo lipogenesis rsc.orgnih.gov. Metabolic flux analysis (MFA), often employing MS, is central to these studies, enabling the quantitative assessment of metabolic pathways and the impact of perturbations frontiersin.orgrsc.orgosti.govosti.gov.
Environmental Research Applications of N Heptyl D15 Alcohol
Analytical Detection and Monitoring in Environmental Matrices
The use of isotopically labeled compounds is a cornerstone of modern analytical chemistry for environmental analysis. N-Heptyl-d15 alcohol is particularly useful in this regard due to its chemical similarity to n-heptanol and other medium-chain alcohols, while being distinguishable by mass spectrometry. This allows it to be used as an internal standard to improve the accuracy and precision of quantitative analyses.
In the analysis of complex matrices such as wastewater, the presence of various organic and inorganic constituents can interfere with the accurate quantification of target analytes. The use of a deuterated internal standard like this compound can help to correct for losses during sample preparation and for matrix effects during instrumental analysis.
Gas Chromatography-Mass Spectrometry (GC-MS) is a common technique for the analysis of volatile and semi-volatile organic compounds in water. In a typical method, a known amount of this compound would be added to the wastewater sample prior to extraction. The sample is then extracted using a suitable technique, such as liquid-liquid extraction or solid-phase extraction. The extract is subsequently analyzed by GC-MS. By comparing the signal of the target alcohol to the signal of the this compound, a more accurate concentration can be determined.
Table 1: Hypothetical GC-MS Method Parameters for Alcohol Analysis in Wastewater
| Parameter | Setting |
|---|---|
| Column | DB-5ms (30 m x 0.25 mm, 0.25 µm) |
| Injector Temperature | 250 °C |
| Oven Program | 40 °C (hold 2 min), ramp to 280 °C at 10 °C/min, hold 5 min |
| Carrier Gas | Helium at 1.0 mL/min |
| MS Source Temperature | 230 °C |
| MS Quad Temperature | 150 °C |
| Monitored Ions (SIM) | Analyte-specific ions and m/z for this compound |
Similar to wastewater analysis, the quantification of alcohols in soil and groundwater can be challenging due to the complexity of the matrix. This compound can be employed as a surrogate standard to assess the efficiency of the extraction process from these solid and aqueous matrices.
For soil analysis, a solvent extraction method is typically employed. A known quantity of this compound is added to the soil sample, which is then extracted with an organic solvent. The extract is then concentrated and analyzed, often by GC-MS. The recovery of the deuterated standard provides a measure of the extraction efficiency and allows for correction of the final analyte concentration.
In groundwater analysis, direct injection or pre-concentration techniques followed by GC-MS or Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) can be utilized. The addition of this compound as an internal standard is crucial for accurate quantification, especially at low concentration levels.
Table 2: Representative Performance Data for Alcohol Quantification using a Deuterated Internal Standard
| Matrix | Analyte | Recovery (%) | Relative Standard Deviation (%) |
|---|---|---|---|
| Groundwater | n-Heptanol | 95 - 105 | < 5 |
| Soil | n-Heptanol | 85 - 110 | < 10 |
Environmental Fate and Degradation Pathways of Deuterated Alcohols
Understanding the environmental fate of organic compounds is critical for assessing their potential impact. Deuterated alcohols like this compound can be used as tracers to study various transformation and transport processes in the environment without the interference of naturally occurring background levels of the non-deuterated compound.
The biodegradation of alcohols in the environment is a key process that determines their persistence. Studies on the biodegradation of this compound can provide insights into the microbial pathways responsible for the degradation of medium-chain alcohols. In a typical laboratory microcosm study, this compound would be introduced into a system containing environmental samples (e.g., soil, water, sediment) and the rate of its disappearance would be monitored over time. The formation of deuterated metabolites can also be tracked to elucidate the degradation pathway.
Abiotic transformation processes, such as oxidation or hydrolysis, can also contribute to the degradation of alcohols. The stability of the carbon-deuterium bond compared to the carbon-hydrogen bond can sometimes lead to kinetic isotope effects, which can provide valuable information about the reaction mechanisms.
The persistence of a compound in the environment is a measure of how long it remains in a particular environmental compartment. By introducing this compound into a controlled environmental system, its persistence can be determined by measuring its concentration over time.
The transport of organic compounds in soil and groundwater is governed by processes such as advection, dispersion, and sorption. Column studies are often used to simulate the movement of contaminants through soil. In such studies, a solution containing this compound can be passed through a column packed with soil, and the concentration of the deuterated alcohol in the effluent can be monitored over time to determine its transport characteristics, such as its retardation factor and dispersion coefficient. This information is vital for predicting the potential for groundwater contamination.
Future Directions and Emerging Research Avenues for N Heptyl D15 Alcohol Studies
Integration with Advanced Multi-Omics Technologies (e.g., Metabolomics, Fluxomics) for System-Wide Analysis
The inherent properties of N-HEPTYL-D15 ALCOHOL make it an ideal candidate for integration into advanced multi-omics platforms, particularly metabolomics and fluxomics, to provide a more comprehensive understanding of biological systems.
In metabolomics , this compound can be introduced into biological samples to serve as an internal standard for the accurate quantification of endogenous heptanol (B41253) or related lipid metabolites. Its distinct mass-to-charge ratio, differing from its non-deuterated counterpart, allows for precise differentiation and quantification using mass spectrometry-based techniques medchemexpress.commedchemexpress.comacanthusresearch.com. This capability is crucial for identifying subtle changes in metabolic profiles under various physiological or experimental conditions. Furthermore, its presence can help in the deconvolution of complex metabolic datasets, aiding in the identification of metabolic pathways where heptanol or its derivatives play a role.
Fluxomics , which focuses on quantifying the rates of metabolic pathways, can greatly benefit from the use of this compound as a stable isotope tracer oup.comnih.govmdpi.comresearchgate.netrsc.org. By feeding isotopically labeled compounds like this compound into cellular or organismal systems, researchers can track the flow of carbon atoms and metabolic intermediates. The incorporation of deuterium (B1214612) into downstream metabolites provides a unique isotopic signature that can be detected and quantified. This allows for the determination of metabolic flux distributions, the identification of rate-limiting steps in pathways, and the elucidation of metabolic control mechanisms. For instance, tracking the deuterium label through pathways involved in lipid synthesis or catabolism could reveal critical insights into energy metabolism and cellular homeostasis.
Illustrative Data Table: Hypothetical Deuterium Incorporation in Metabolites
| Metabolite | Unlabeled (Control) | This compound Fed (Enrichment) | Information Gained |
| Endogenous Heptanol | 100% H | 0% H, 100% D | Direct measurement of tracer presence |
| Acetyl-CoA | Variable | 5% D (example) | Indicates participation in pathways leading to Acetyl-CoA |
| Palmitate | Variable | 2% D (example) | Suggests incorporation into fatty acid synthesis |
| Citrate | Variable | 1% D (example) | Shows flux through the TCA cycle |
This table illustrates how deuterium enrichment in downstream metabolites can indicate pathway flux. The percentage of deuterium incorporation would be quantitatively measured using mass spectrometry.
Development of Novel Deuterated Alcohol Analogues for Targeted Research
The field of stable isotope labeling is continuously evolving, with a growing emphasis on designing highly specific and informative labelled compounds. For this compound, future research could involve the development of novel deuterated alcohol analogues tailored for specific research objectives.
This might include creating analogues with different chain lengths (e.g., deuterated hexanol or octanol) to study structure-activity relationships or variations in lipid metabolism. Alternatively, analogues could be synthesized with deuterium incorporated at specific positions on the heptyl chain, rather than complete deuteration. Such site-specific labeling can provide even finer resolution in tracing metabolic transformations or in understanding regioselective enzymatic reactions.
The strategy of "deuterium switching," where a hydrogen atom is replaced by deuterium to favorably alter a molecule's pharmacokinetic or metabolic profile nih.gov, can also inspire the creation of novel deuterated alcohol analogues. While this compound is primarily a tool, understanding how deuterium placement affects the properties of related molecules could lead to the design of new research probes or even therapeutic candidates if alcohols or their derivatives are implicated in disease states. The synthesis of such analogues would leverage advancements in selective deuteration methodologies rsc.orgkyoto-u.ac.jpgoogle.com.
Computational Modeling and Simulation of Deuterated Alcohol Interactions and Dynamics
Computational chemistry and molecular modeling offer powerful tools to predict and understand the behavior of deuterated molecules like this compound within complex biological environments. These approaches can significantly accelerate experimental design and data interpretation.
Kinetic Isotope Effects (KIEs) are a fundamental aspect of deuteration studies acs.orgpnas.orgacs.org. Computational methods, such as Density Functional Theory (DFT) and Transition State Theory, can be employed to calculate the theoretical KIEs for metabolic reactions involving this compound. By comparing these calculated KIEs with experimental data, researchers can gain insights into which metabolic steps are rate-limiting and how deuterium substitution influences these rates. This is critical for understanding enzymatic mechanisms and predicting metabolic stability acs.orgpnas.org.
Furthermore, molecular dynamics simulations can model the interactions of this compound with target biomolecules, such as enzymes or receptors. These simulations can predict binding affinities, conformational changes, and the dynamic behavior of the deuterated molecule within its biological context acs.orgaip.orgacs.org. Such studies can help identify potential off-target interactions or predict the stability of the deuterium label against exchange under physiological conditions acanthusresearch.com.
Example of Computational Study Application: A computational study might investigate the interaction of this compound with a specific alcohol dehydrogenase enzyme. By simulating the binding and catalytic steps, researchers could predict:
The preferred binding orientation of the deuterated molecule.
The energy barrier for the C-H bond cleavage step, comparing it to the C-D bond cleavage.
The resulting kinetic isotope effect (KIE) on the reaction rate.
The stability of the deuterium label during the enzymatic process.
This type of modeling can guide experimentalists in selecting appropriate reaction conditions and interpreting observed kinetic data.
Exploration of Broader Applications in Isotopic Tracer Technologies and Bioanalytical Methods
Beyond its established role in quantitative mass spectrometry, this compound holds potential for broader applications across various isotopic tracer technologies and bioanalytical methods.
As a Stable Isotope-Labeled (SIL) internal standard , its primary utility lies in enhancing the accuracy and reproducibility of quantitative analyses, particularly in pharmacokinetics (PK) and drug metabolism studies acanthusresearch.comacs.orgunam.mx. By co-eluting with the analyte but being distinguishable by mass, it compensates for variations in sample preparation, injection volume, and ionization efficiency in techniques like Liquid Chromatography-Mass Spectrometry (LC-MS/MS) nih.gov.
Its application can extend to biomarker discovery and validation . If heptanol or related compounds are identified as biomarkers for specific physiological states, diseases, or environmental exposures, this compound can serve as a crucial tool for their precise quantification in biological fluids or tissues.
In environmental science , deuterated compounds are often used to trace the fate and transport of chemicals in ecosystems. This compound could potentially be employed to study the environmental degradation, bioaccumulation, or metabolic pathways of similar fatty alcohols or organic pollutants.
Furthermore, its use in mechanistic studies of chemical reactions is well-established for deuterated compounds in general acs.orgunam.mx. This compound could be used to probe reaction mechanisms involving C-H bond activation or functional group transformations in organic synthesis or biocatalysis, leveraging the kinetic isotope effect to elucidate reaction pathways.
Q & A
Q. What are the established synthesis routes for N-HEPTYL-D15 ALCOHOL, and how is isotopic purity validated?
this compound is synthesized via deuteration of n-heptanol, typically using catalytic deuteration methods or isotopic exchange reactions. Key characterization involves nuclear magnetic resonance (NMR) spectroscopy to confirm deuterium incorporation at all 15 positions and mass spectrometry (MS) to verify molecular weight (131.29 g/mol) and isotopic purity (>98 atom% D). Gas chromatography (GC) coupled with MS or flame ionization detection (FID) may also assess chemical purity .
Q. What analytical techniques are recommended for quantifying this compound in complex matrices?
High-performance liquid chromatography–tandem mass spectrometry (HPLC-MS/MS) is widely used for trace quantification, leveraging deuterated internal standards (e.g., HNE-MA-d3 or MDA-d2) to correct for matrix effects. Solid-phase extraction (SPE) is recommended for sample preparation to isolate the compound from biological or environmental samples . For non-polar matrices, gas chromatography (GC) with deuterated analogs as reference standards ensures accuracy .
Q. How should researchers ensure the stability of this compound during storage and experimentation?
Store the compound in inert, airtight containers under refrigeration (2–8°C) to minimize deuterium exchange with ambient moisture. Stability tests should include periodic NMR analysis to monitor isotopic integrity and GC-MS to detect degradation byproducts. Avoid prolonged exposure to light or acidic/basic conditions, which may accelerate decomposition .
Q. What are the critical parameters to report when using this compound as an internal standard?
Document the isotopic purity (atom% D), supplier lot number, chromatographic retention time relative to the analyte, and MS/MS transition ions. Include validation data for linearity, limit of detection (LOD), and matrix effects in the specific experimental system (e.g., urine, plasma, or soil extracts) .
Advanced Research Questions
Q. How does deuteration at 15 positions influence the physicochemical properties of this compound compared to its non-deuterated analog?
Deuteration increases molecular mass by ~15 atomic mass units, potentially altering solubility, vapor pressure, and partitioning behavior. For example, deuterated alcohols exhibit reduced hydrogen-bonding capacity, which can be quantified via solubility studies in water-organic solvent systems. Computational modeling (e.g., molecular dynamics simulations) may predict differences in diffusion coefficients or solvent interactions .
Q. What experimental strategies resolve contradictions in reported reaction kinetics involving this compound?
Discrepancies in kinetic data often arise from isotopic effects or impurities. To address this:
Q. How can researchers design experiments to investigate the metabolic fate of this compound in biological systems?
Combine stable isotope tracing with in vitro (e.g., liver microsomes) and in vivo (rodent models) approaches. Use LC-MS/MS to track deuterium retention in metabolites like fatty acid esters or oxidation products (e.g., heptanoic-d15 acid). Include negative controls with non-deuterated analogs to distinguish enzymatic vs. non-enzymatic pathways .
Q. What methodologies validate the absence of isotopic scrambling in this compound during catalytic reactions?
Employ site-specific deuterium labeling (e.g., selective deuteration at terminal vs. internal positions) and analyze reaction products via 2H-NMR or isotope ratio mass spectrometry (IRMS). Compare experimental outcomes with computational predictions of deuterium redistribution to identify scrambling mechanisms .
Methodological Best Practices
- Reproducibility : Follow NIH guidelines for reporting experimental conditions, including solvent purity, instrumentation models, and statistical methods .
- Literature Review : Use databases like Google Scholar and PubMed with keywords "deuterated alcohols," "isotope effects," and "this compound" to identify primary sources. Cross-reference with IUPAC solubility data for physicochemical validation .
- Data Contradiction Analysis : Apply iterative qualitative frameworks to dissect experimental variables (e.g., temperature, catalyst loading) and contextualize discrepancies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
